Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 675602-81-0
VCID: VC3838473
InChI: InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3
SMILES: CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3
Molecular Formula: C22H27ClN2O2
Molecular Weight: 386.9 g/mol

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate

CAS No.: 675602-81-0

Cat. No.: VC3838473

Molecular Formula: C22H27ClN2O2

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate - 675602-81-0

Specification

CAS No. 675602-81-0
Molecular Formula C22H27ClN2O2
Molecular Weight 386.9 g/mol
IUPAC Name benzyl N-[1-(3-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate
Standard InChI InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-8-3-2-4-9-18)21(12-15-25-13-5-6-14-25)19-10-7-11-20(23)16-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3
Standard InChI Key KXZRQSGJMOGMSI-UHFFFAOYSA-N
SMILES CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3
Canonical SMILES CN(C(CCN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3

Introduction

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is a synthetic organic compound belonging to the carbamate class. It features a complex structure with a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a methylcarbamate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Synthesis Methods

The synthesis of Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate typically involves multiple steps:

  • Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with pyrrolidine to form 1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propane.

  • Carbamoylation: The intermediate is then reacted with methyl isocyanate under controlled conditions to form the final product.

  • Purification: Techniques such as recrystallization or chromatography are employed to purify the compound.

Potential Biological Activities

Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action involves interaction with specific molecular targets in biological systems, modulating enzyme or receptor activity and influencing signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamateContains a methyl group in the carbamate moietyPotential antimicrobial and anti-inflammatory properties
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)carbamateLacks the methyl group in the carbamate moietySimilar potential biological activities, but less studied
Benzyl (1-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(ethyl)carbamateContains an ethyl group instead of a methyl group in the carbamate moietyMay exhibit different biological activity due to the ethyl group

Research Applications

This compound is used as a reagent or intermediate in organic synthesis and is investigated for its potential use in drug development, particularly in designing novel therapeutic agents. It is also utilized in the production of specialty chemicals and materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator